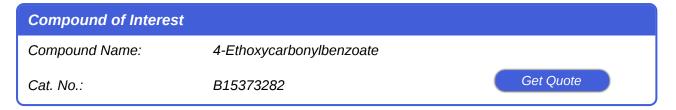


An In-depth Technical Guide to 4-Ethoxycarbonylbenzoic Acid: Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Ethoxycarbonylbenzoic acid, a molecule of interest in various chemical and industrial applications. This document details established synthesis protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways.

Chemical Structure and Properties

4-Ethoxycarbonylbenzoic acid, systematically known as 4-(ethoxycarbonyl)benzoic acid or mono-ethyl terephthalate, is a monoester derivative of terephthalic acid. It possesses both a carboxylic acid and an ethyl ester functional group attached to a benzene ring in a para configuration.

Key Identifiers and Properties:



Property	Value		
IUPAC Name	4-(ethoxycarbonyl)benzoic acid		
Synonyms	Mono-ethyl terephthalate, Ethyl 4- carboxybenzoate, Terephthalic acid monoethyl ester		
Molecular Formula	C10H10O4		
Molecular Weight	194.18 g/mol		
CAS Number	713-57-5		
Melting Point	171 °C		
Boiling Point	342.0 ± 25.0 °C (Predicted)		
Density	1.241 ± 0.06 g/cm ³ (Predicted)		

Below is the 2D chemical structure of 4-Ethoxycarbonylbenzoic acid.

Caption: 2D structure of 4-Ethoxycarbonylbenzoic acid.

Synthesis Methodologies

The synthesis of 4-Ethoxycarbonylbenzoic acid can be achieved through several routes. The two primary methods are the direct, partial esterification of terephthalic acid and the selective monohydrolysis of diethyl terephthalate.

Synthesis via Monohydrolysis of Diethyl Terephthalate

A common and effective method involves a two-step procedure starting from terephthalic acid. First, terephthalic acid is converted to its diester, diethyl terephthalate, which is then selectively hydrolyzed to yield the monoester.

Experimental Protocol:

Step 1: Preparation of Diethyl Terephthalate



- A solution of terephthalic acid (1.0 g, 6 mmol) in the corresponding alcohol (50 mL) is refluxed for 30 minutes.[1][2]
- Thionyl chloride (18 mL, 20 eq) is added dropwise to the mixture.[1][2]
- The mixture is maintained under reflux for 4 to 10 hours.[1][2]
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is extracted twice with diethyl ether (50 mL) and washed with a basic solution (e.g., potassium hydroxide).[1][2]
- The combined organic layers are dried over anhydrous magnesium sulfate.
- Removal of the solvent yields the pure diester.

Step 2: Monohydrolysis of Diethyl Terephthalate

- To the starting diester (10 mmol), 30 mL of the corresponding alcohol is added, and the mixture is heated for 15 minutes.[1]
- Potassium hydroxide (1 equivalent) is added to the solution.[1]
- The mixture is heated under reflux for 3.5 hours.[1]
- After cooling, the alcohol is evaporated.
- The resulting crude product is dissolved in water and extracted with dichloromethane.
- The aqueous layer is acidified with concentrated hydrochloric acid, leading to the precipitation of the product.[1]
- The precipitate is then filtered or extracted with diethyl ether, dried over magnesium sulfate, and concentrated under reduced pressure to yield 4-Ethoxycarbonylbenzoic acid.[1]

Quantitative Data for Synthesis via Monohydrolysis:



Starting Material	Product	Reagents	Reaction Time	Yield
Diethyl terephthalate	4- Ethoxycarbonylb enzoic acid	Potassium hydroxide, Ethanol	3.5 hours	High

Synthesis via Depolymerization of PET

An alternative and environmentally relevant synthesis route involves the depolymerization of polyethylene terephthalate (PET).

Experimental Protocol:

- PET scraps (5g, corresponding to 26.02 mmol of ethylene terephthalate repeating unit) are added to a 100 mL round-bottom flask.[3]
- 15 mL of dichloromethane (DCM) and 15 mL of ethanol are added as a co-solvent system.[3]
- Potassium hydroxide (1.46 g, 26.02 mmol) is added to the mixture.[3]
- The reaction proceeds to depolymerize the PET, yielding the mono-salt of monoethyl terephthalate.
- The reaction mixture is then acidified to produce 4-Ethoxycarbonylbenzoic acid.

Quantitative Data for Synthesis from PET:

Starting Material	Product	Reagents	Co-solvent	Yield
PET scraps	4- Ethoxycarbonylb enzoic acid	Potassium hydroxide, Ethanol	Dichloromethane	Up to 99.9% selectivity for the mono-salt

Visualized Workflows and Pathways



Chemical Synthesis Workflow

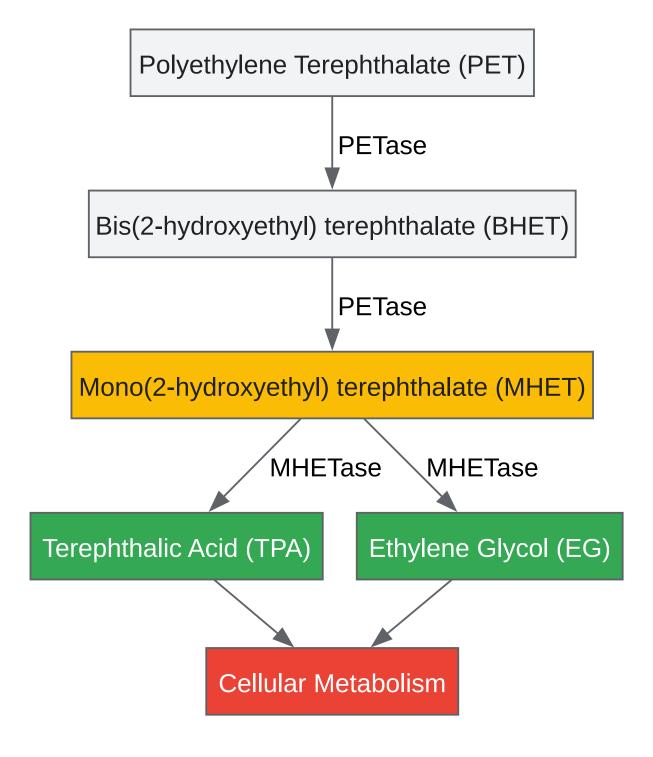
The following diagram illustrates the logical workflow for the two-step synthesis of 4-Ethoxycarbonylbenzoic acid from terephthalic acid.



Esterification (Ethanol, Thionyl Chloride)

Monohydrolysis (Potassium Hydroxide)





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